Benzyl 4-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of benzylamine with 4-methyl-1H-pyrrole-3-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-benzyl-1H-pyrrole-3-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
- Benzyl 1H-pyrrole-1-carbodithioate
Comparison: Benzyl 4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
89909-40-0 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
benzyl 4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-7-14-8-12(10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
InChI Key |
BZWSVDVWQNBWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.